REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[OH:10].[C:11](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH3:11] |f:1.2.3|
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Name
|
|
Quantity
|
214.5 g
|
Type
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reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)F)Br)O
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Name
|
|
Quantity
|
120.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
54.4 mL
|
Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
4.3 L
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Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
|
TEMPERATURE
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Details
|
to reflux for 1.5 hours
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Duration
|
1.5 h
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
washing the filter cake with dichloromethane (2×1.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo at 40° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at 40° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)F)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223.3 g | |
YIELD: PERCENTYIELD | 98.9% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |